![molecular formula C16H13I2NO B14220164 3,6-Diiodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole CAS No. 832691-19-7](/img/structure/B14220164.png)
3,6-Diiodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Diiodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole: is a synthetic organic compound that belongs to the carbazole family. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The compound features a tricyclic aromatic ring system with two iodine atoms and a prop-1-en-1-yloxy methyl group attached to the nitrogen atom of the carbazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diiodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole typically involves the iodination of 9H-carbazole followed by the introduction of the prop-1-en-1-yloxy methyl group. One common method includes:
Iodination: The carbazole is treated with iodine and an oxidizing agent such as potassium iodate in an acidic medium to introduce iodine atoms at the 3 and 6 positions.
Alkylation: The iodinated carbazole is then reacted with prop-1-en-1-yl chloride in the presence of a base like potassium carbonate to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like recrystallization and chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-1-en-1-yloxy methyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the iodine atoms can yield deiodinated carbazole derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Deiodinated carbazole derivatives.
Substitution: Carbazole derivatives with various functional groups replacing the iodine atoms.
Applications De Recherche Scientifique
Chemistry: 3,6-Diiodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, carbazole derivatives have been studied for their potential as anticancer agents, antimicrobial agents, and enzyme inhibitors. The presence of iodine atoms in the compound can enhance its biological activity and facilitate imaging studies.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties. The ability to modify the carbazole core structure allows for the design of molecules with specific biological activities.
Industry: In the materials science industry, carbazole derivatives are used in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices
Mécanisme D'action
The mechanism of action of 3,6-Diiodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA. The iodine atoms can facilitate binding to these targets, enhancing the compound’s efficacy. In materials science, the compound’s electronic properties are exploited to improve the performance of electronic devices.
Comparaison Avec Des Composés Similaires
3,6-Dibromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole: Similar structure but with bromine atoms instead of iodine.
3,6-Dichloro-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole: Similar structure but with chlorine atoms instead of iodine.
3,6-Diiodo-9H-carbazole: Lacks the prop-1-en-1-yloxy methyl group.
Uniqueness: The presence of iodine atoms in 3,6-Diiodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole provides unique reactivity and electronic properties compared to its bromine and chlorine analogs
Propriétés
Numéro CAS |
832691-19-7 |
|---|---|
Formule moléculaire |
C16H13I2NO |
Poids moléculaire |
489.09 g/mol |
Nom IUPAC |
3,6-diiodo-9-(prop-1-enoxymethyl)carbazole |
InChI |
InChI=1S/C16H13I2NO/c1-2-7-20-10-19-15-5-3-11(17)8-13(15)14-9-12(18)4-6-16(14)19/h2-9H,10H2,1H3 |
Clé InChI |
WAHZJXAJCWDGMJ-UHFFFAOYSA-N |
SMILES canonique |
CC=COCN1C2=C(C=C(C=C2)I)C3=C1C=CC(=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



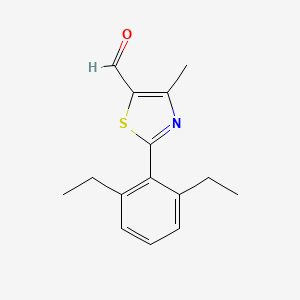
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]-](/img/structure/B14220097.png)
![1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one](/img/structure/B14220100.png)
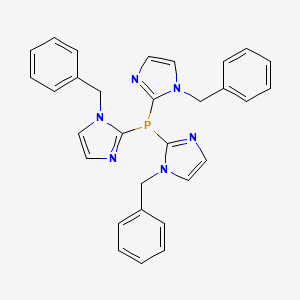
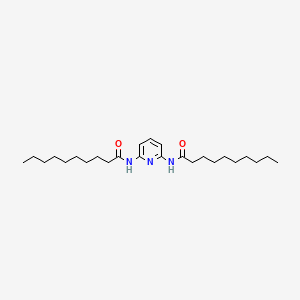
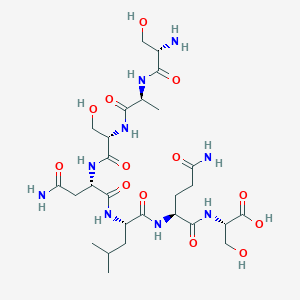
![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl-](/img/structure/B14220121.png)
![4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal](/img/structure/B14220123.png)
![2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine](/img/structure/B14220135.png)
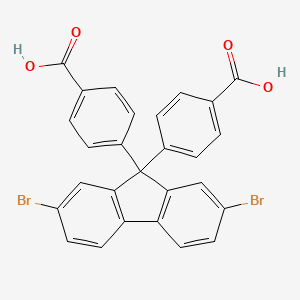
![2-amino-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B14220148.png)
![4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B14220150.png)

